molecular formula C15H15F2NO3 B2966267 Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2194907-85-0

Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Cat. No.: B2966267
CAS No.: 2194907-85-0
M. Wt: 295.286
InChI Key: MVZHOAKWIIRDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry and is found in many biologically active molecules . It also contains a 1,1-difluoro-6-azaspiro[2.5]octan-6-yl group, which suggests it might have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of the benzo[d][1,3]dioxol-5-yl and 1,1-difluoro-6-azaspiro[2.5]octan-6-yl groups . The presence of the difluoro group could introduce interesting electronic effects.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect the properties of the benzo[d][1,3]dioxol-5-yl and 1,1-difluoro-6-azaspiro[2.5]octan-6-yl groups . For example, the presence of the difluoro group could affect the compound’s polarity and reactivity.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of compounds related to Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is in the field of antimicrobial activity. For instance, research has synthesized and evaluated the antimicrobial and analgesic activities of novel derivatives with promising results. The compound 6b, in particular, demonstrated pronounced antimicrobial and analgesic activity and showed high receptor affinity in molecular docking studies, suggesting its potential as an effective antimicrobial agent (Jayanna et al., 2013).

Antitubercular Applications

The structural elucidation of BTZ043, a promising antitubercular drug candidate, represents another significant application. BTZ043's detailed structural study, including X-ray, variable temperature NMR, and DFT analysis, provides essential insights into its mechanism of action against tuberculosis, highlighting the compound's potential in antitubercular therapy (Richter et al., 2022).

Nanoparticle Synthesis

Compounds structurally related to this compound have been utilized in nanoparticle synthesis. For example, a hetero bicyclic compound was employed as a reducing and stabilizing agent in the preparation of zinc nanoparticles, showcasing the versatility of these compounds in nanotechnology applications (Pushpanathan & Kumar, 2014).

Mechanism of Action

The mechanism of action of this compound is not known without specific studies. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific studies, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s intended to be a drug, studies could be carried out to determine its efficacy, safety, and mechanism of action .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3/c16-15(17)8-14(15)3-5-18(6-4-14)13(19)10-1-2-11-12(7-10)21-9-20-11/h1-2,7H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZHOAKWIIRDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.